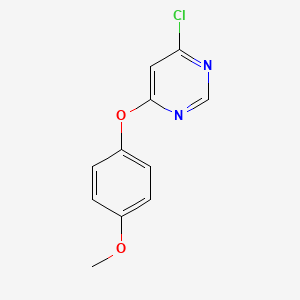

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Beschreibung

Contextualization within Pyrimidine (B1678525) Heterocyclic Chemistry

Pyrimidines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This core structure is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. Beyond their biological importance, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to the development of numerous therapeutic agents. The introduction of various substituents onto the pyrimidine ring can modulate the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby influencing its biological target interactions.

Academic Research Rationale and Focus on 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

The academic interest in 4-Chloro-6-(4-methoxyphenoxy)pyrimidine stems primarily from its utility as a versatile building block in the synthesis of targeted molecules. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, enabling the construction of a diverse library of pyrimidine derivatives.

A notable application of this compound is its role as a key intermediate in the synthesis of Lobeglitazone. lookchem.com Lobeglitazone is a potent agonist for peroxisome proliferator-activated receptors (PPAR) alpha and gamma, used in the management of type 2 diabetes. The synthesis of Lobeglitazone highlights the strategic importance of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, where the chloro group is displaced by an amine to form the core structure of the final drug molecule. This specific application underscores the academic and industrial rationale for studying and optimizing the synthesis and reactions of this particular chloropyrimidine derivative.

Chemical and Physical Properties

The fundamental properties of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine are summarized in the table below, based on data available in the PubChem database.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine |

| CAS Number | 607723-54-6 |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=NC=NC(=C2)Cl |

| Physical Description | Solid (predicted) |

Synthesis and Characterization

The synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution reaction. The starting materials for this synthesis are 4,6-dichloropyrimidine (B16783) and 4-methoxyphenol (B1676288). In this reaction, the phenoxide ion, generated from 4-methoxyphenol in the presence of a base, acts as the nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this reaction, where substitution occurs preferentially at the 4-position, is a key aspect of the synthesis.

While specific, detailed reaction conditions can vary, a general synthetic approach involves dissolving 4,6-dichloropyrimidine and 4-methoxyphenol in a suitable solvent, followed by the addition of a base to facilitate the formation of the phenoxide. The reaction mixture is then typically heated to drive the substitution reaction to completion. Purification of the final product is often achieved through crystallization or column chromatography.

The characterization of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine relies on standard analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Academic Research and Applications

The primary focus of academic research involving 4-Chloro-6-(4-methoxyphenoxy)pyrimidine is its application as a synthetic intermediate. Research groups in medicinal chemistry and drug discovery utilize this compound as a starting material to synthesize novel compounds with potential therapeutic activities. The ability to readily modify the pyrimidine core by replacing the chlorine atom allows for the exploration of structure-activity relationships (SAR) in various drug development programs.

While detailed experimental and computational studies specifically on 4-Chloro-6-(4-methoxyphenoxy)pyrimidine are not extensively published, its properties can be inferred from studies on related pyrimidine derivatives. Computational methods, such as density functional theory (DFT), can be used to model the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and potential interactions with biological macromolecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJZLPVPNPWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469823 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607723-54-6 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

The construction of the 4-chloro-6-(4-methoxyphenoxy)pyrimidine scaffold is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the inherent electrophilicity of the pyrimidine (B1678525) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent and direct method for the synthesis of 4-chloro-6-(4-methoxyphenoxy)pyrimidine involves the reaction of a polychlorinated pyrimidine with 4-methoxyphenol (B1676288).

The primary and most established synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4,6-trichloropyrimidine (B138864) and 4-methoxyphenol. In this reaction, the phenoxide, generated in situ from 4-methoxyphenol, acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this reaction is a key consideration. The chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack, followed by the 6-position, due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. The chlorine at the 2-position is the least reactive. This reactivity pattern allows for a controlled, stepwise substitution, enabling the selective synthesis of the desired product.

The success of the SNAr reaction is highly dependent on the reaction conditions, particularly the choice of base, solvent, and temperature. The base is crucial for the deprotonation of 4-methoxyphenol to form the more nucleophilic phenoxide ion. A variety of bases can be employed, ranging from inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) to organic bases such as triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and selectivity.

The solvent plays a critical role in solvating the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used as they can effectively solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion. The reaction temperature is another important parameter to control, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to the formation of undesired byproducts through multiple substitutions.

Table 1: Illustrative Conditions for Optimizing Nucleophilic Aromatic Substitution

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | K₂CO₃ | NaH | Et₃N |

| Solvent | DMF | THF | Acetonitrile |

| Temperature | Room Temperature | 60 °C | 80 °C |

| Typical Outcome | Moderate yield, good selectivity | High yield, risk of over-reaction | Slower reaction, good selectivity |

Coupling Reactions for Pyrimidine Derivatives

While SNAr reactions are the most direct route, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of functionalized pyrimidine derivatives. Although specific examples for the direct synthesis of 4-chloro-6-(4-methoxyphenoxy)pyrimidine via coupling are not extensively reported, the chlorine atom on the pyrimidine ring makes it a suitable substrate for various coupling reactions to introduce further diversity. These reactions typically involve the coupling of an organometallic reagent with the chloro-pyrimidine derivative.

Commonly employed coupling reactions for functionalizing chloropyrimidines include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the chloropyrimidine with an amine in the presence of a palladium catalyst and a base.

Multistep Synthesis Pathways Incorporating the Compound

4-Chloro-6-(4-methoxyphenoxy)pyrimidine is a valuable building block in the multistep synthesis of more complex and biologically active molecules. Its utility lies in the sequential reactivity of its functional groups, allowing for the introduction of different substituents in a controlled manner.

One notable example is its use as a key intermediate in the synthesis of Lobeglitazone , a thiazolidinedione antidiabetic agent. In this synthesis, 4-chloro-6-(4-methoxyphenoxy)pyrimidine serves as the starting point for the construction of the molecule's core structure. The synthesis proceeds through a series of steps, including a nucleophilic substitution to replace the chlorine atom, followed by further modifications to build the final drug molecule.

Furthermore, this compound is utilized in the synthesis of a new generation of dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors . These inhibitors are of significant interest in cancer therapy. The pyrimidine core of 4-chloro-6-(4-methoxyphenoxy)pyrimidine provides a scaffold for the attachment of various pharmacophores that can interact with the active sites of these key enzymes.

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a growing interest in developing more efficient, sustainable, and scalable synthetic methods. For the synthesis of 4-chloro-6-(4-methoxyphenoxy)pyrimidine, advanced approaches such as microreactor technology and flow chemistry are being explored to intensify the process.

Microreactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. The continuous flow synthesis of 4-chloro-6-(4-methoxyphenoxy)pyrimidine in a microreactor has been shown to be a highly efficient method. In a typical setup, solutions of 2,4,6-trichloropyrimidine and 4-methoxyphenol are continuously pumped and mixed in a heated microchannel. The short diffusion distances and high surface-area-to-volume ratio in the microreactor lead to rapid and efficient reaction, often with higher yields and purities compared to batch processes. This approach also allows for easy scale-up by operating the reactor for longer periods or by using multiple reactors in parallel.

Table 2: Comparison of Batch vs. Flow Synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) |

| Reaction Time | Several hours | Minutes |

| Heat Transfer | Limited | Excellent |

| Mass Transfer | Limited | Excellent |

| Process Control | Moderate | Precise |

| Safety | Lower (larger volumes of reactants) | Higher (small reaction volume) |

| Scalability | Stepwise | Continuous |

| Typical Yield | Good | Excellent |

Continuous Flow Synthesis in Microreactor Technology

The transition from traditional batch processing to continuous flow synthesis in microreactors represents a significant advancement in the manufacturing of pharmaceutical intermediates like 4-Chloro-6-(4-methoxyphenoxy)pyrimidine. researchgate.net This technology offers numerous advantages, including enhanced process control, safety, and efficiency. nih.gov Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. nih.govnih.gov

Continuous flow synthesis has been successfully applied to produce 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, an intermediate in the synthesis of the diabetes drug Lobeglitazone. researchgate.net This approach demonstrates a marked improvement over conventional batch methods. Process intensification, a key benefit of flow chemistry, can significantly reduce the time required to bring a new drug to market on a large scale. researchgate.net The closed-system nature of flow reactors also enhances safety by minimizing operator exposure to potentially hazardous reagents. nih.gov By enabling seamless scaling from laboratory to production, microreactor technology proves to be an efficient alternative for the large-scale synthesis of active pharmaceutical ingredients. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over exotherms | Precise temperature and pressure control nih.gov |

| Heat & Mass Transfer | Often inefficient | Highly efficient due to high surface-to-volume ratio nih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward, linear scaling researchgate.net |

| Safety | Higher risk with hazardous materials | Enhanced safety, minimized exposure nih.gov |

| Efficiency | Can be time-consuming | Reduced reaction times, process intensification researchgate.net |

Understanding reaction kinetics is crucial for optimizing synthetic processes. In the context of the continuous flow synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, kinetic and thermodynamic studies have been conducted. researchgate.net Research indicates that the synthesis follows a second-order reaction model. This kinetic data is vital for designing and optimizing the microreactor setup, allowing for the precise calculation of parameters like residence time and reactor volume to achieve maximum yield and productivity. researchgate.net The ability to accurately model reaction kinetics in real-time is a significant advantage of flow systems, facilitating rapid process development and optimization. nih.gov

Green Chemistry Principles in Compound Synthesis

The synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine can be evaluated through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key principles include the use of less hazardous reagents, minimizing waste, and improving energy efficiency. While specific green chemistry assessments for this compound's synthesis are not extensively detailed in the provided sources, the adoption of continuous flow technology aligns with several of these principles. nih.gov

Flow chemistry can lead to higher yields and selectivity, which reduces the generation of byproducts and waste. The precise control over reaction conditions minimizes energy consumption compared to prolonged heating or cooling in large batch reactors. nih.gov Furthermore, the reduced volume of solvents and reagents used in microreactors at any given time contributes to a safer and more environmentally benign process. Future research could focus on employing cheaper, less toxic reagents and developing cost-effective, environmentally friendly purification procedures. nih.gov

Derivatization Strategies and Analogue Generation

The structure of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine offers multiple sites for chemical modification, making it a valuable scaffold for generating libraries of analogues for drug discovery programs.

The pyrimidine ring itself is a key pharmacophore, and its modification can significantly impact biological activity. The most reactive site on the pyrimidine core of this compound is the chlorine atom at the C4 position. This chloro group acts as a good leaving group, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and alcohols, to generate diverse derivatives. For instance, 4-phenylamino-6-phenyl-pyrimidine, a common core structure in many enzyme inhibitors, is synthesized from a 4-chloro-6-substituted phenyl pyrimidine intermediate, highlighting the importance of this substitution pathway. nih.gov

The 4-methoxyphenoxy group provides another avenue for derivatization. The methoxy (B1213986) group can be demethylated to a phenol, which can then be further functionalized. Additionally, the aromatic ring of the phenoxy group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The synthesis of related compounds, such as 4-chloro-6-substituted phenyl pyrimidines, demonstrates that the properties of the final product are dependent on the substituents present on the 6-phenyl ring. nih.gov This suggests that modifying the phenoxy moiety of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine can be a fruitful strategy for tuning the pharmacological properties of its derivatives.

Introduction of Diverse Heterocyclic and Aromatic Substituents

The chloro substituent at the C4-position of the 4-chloro-6-(4-methoxyphenoxy)pyrimidine core renders it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These methodologies are pivotal in medicinal chemistry for the construction of complex molecular architectures, allowing for the introduction of a wide array of aromatic and heterocyclic moieties. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These transformations are instrumental in diversifying the pyrimidine scaffold to explore structure-activity relationships in drug discovery programs.

The reactivity of the C4-chloro group is enhanced by the electron-withdrawing nature of the pyrim-idine ring, facilitating its participation in catalytic cycles. This section details the research findings on the introduction of diverse substituents at this position, providing insight into the reaction conditions and the scope of these synthetic transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. In the context of 4-chloro-6-(4-methoxyphenoxy)pyrimidine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position.

Detailed studies have demonstrated the efficacy of this approach. For instance, the reaction of 4-chloro-6-(4-methoxyphenoxy)pyrimidine with a range of arylboronic acids under palladium catalysis affords the corresponding 4-aryl-6-(4-methoxyphenoxy)pyrimidine derivatives in good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand.

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions performed on this scaffold.

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 78 |

| 2-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst. This reaction is particularly valuable for introducing a diverse range of aromatic and heterocyclic amines at the 4-position of the pyrimidine ring, a common structural motif in biologically active compounds.

The successful application of the Buchwald-Hartwig amination to 4-chloro-6-(4-methoxyphenoxy)pyrimidine has been reported with various primary and secondary amines. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and accommodating a broad substrate scope. Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, have proven to be particularly effective in these transformations.

The table below presents a selection of Buchwald-Hartwig amination reactions with 4-chloro-6-(4-methoxyphenoxy)pyrimidine.

| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |

| 4-Fluoroaniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 91 |

| Morpholine | PdCl₂(Amphos)₂ | K₃PO₄ | THF | 95 | 82 |

| Indole | Pd₂(dba)₃ / BrettPhos | LiHMDS | 1,4-Dioxane | 100 | 76 |

These palladium-catalyzed cross-coupling reactions provide a robust platform for the extensive functionalization of the 4-chloro-6-(4-methoxyphenoxy)pyrimidine core. The ability to introduce a wide variety of aromatic and heterocyclic substituents is a key advantage in the development of new chemical entities with tailored properties.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, enabling the introduction of a wide array of functional groups by displacing the C4-chloro substituent. This reactivity is crucial for the synthesis of more complex molecules.

The displacement of the chlorine atom proceeds via a well-established SNAr mechanism. This process involves a two-step sequence:

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom at the 4-position of the pyrimidine (B1678525) ring. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms in the pyrimidine ring are crucial for stabilizing this intermediate by delocalizing the negative charge.

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This mechanistic pathway is favored due to the electronic activation provided by the heterocyclic nitrogen atoms. mdpi.com The selection of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate the reaction by stabilizing the charged Meisenheimer complex.

In pyrimidine systems with multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical consideration. While 4-Chloro-6-(4-methoxyphenoxy)pyrimidine has only one chloro substituent, its synthesis from precursors like 2,4,6-trichloropyrimidine (B138864) highlights the importance of regioselectivity. Studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, show a pronounced preference for nucleophilic attack at the C4 position over the C2 position. mdpi.com

Theoretical studies using Density Functional Theory (DFT) calculations on these related scaffolds have revealed that the carbon atom at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com Reaction conditions, including temperature, solvent, and the nature of the base used, can be fine-tuned to maximize the yield of the desired C4-substituted product and minimize the formation of other regioisomers. smolecule.com

Coupling Reactions of the Pyrimidine Scaffold

Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the 4-Chloro-6-(4-methoxyphenoxy)pyrimidine scaffold.

The chlorine atom at the C4 position serves as an effective leaving group in various cross-coupling reactions, allowing for the introduction of aryl and heteroaryl moieties.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for the arylation of chloropyrimidines. researchgate.net The reaction couples the pyrimidine with an aryl or heteroaryl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. smolecule.comnih.gov This methodology is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. arkat-usa.org

Other Coupling Reactions: While Suzuki-Miyaura coupling is prominent, other established methods like Stille (using organotin reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) are also applicable for the arylation of the pyrimidine core. nih.gov More recently, electrochemical reductive cross-coupling reactions catalyzed by nickel have been developed, offering an alternative pathway for C-C bond formation under mild conditions. nih.gov

These cross-coupling strategies are indispensable for constructing complex, poly-aromatic systems that are often challenging to synthesize through traditional methods.

The success of cross-coupling reactions hinges on the careful selection of the catalyst system and reaction parameters. Palladium-based catalysts are most common, with the choice of ligands playing a critical role in reaction efficiency.

The catalytic cycle for a Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. smolecule.com The selection of the base, solvent, and temperature is crucial for optimizing reaction yield and minimizing side reactions. arkat-usa.org

Below is an interactive table summarizing typical catalyst systems and conditions used in Suzuki-Miyaura cross-coupling of related chloro-heteroaromatic compounds.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-120 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100-130 |

This table represents common conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.

Other Significant Reactions and Transformations

Beyond substitution and coupling, the functional groups on 4-Chloro-6-(4-methoxyphenoxy)pyrimidine allow for other chemical transformations. The ether linkage of the 4-methoxyphenoxy group, while generally stable, can be cleaved under specific, often harsh, conditions. For instance, treatment with strong protic acids like hydrogen halides (HCl, HBr) or Lewis acids such as boron tribromide (BBr₃) can demethylate the methoxy (B1213986) group to yield a phenol. A related process has been patented for the conversion of 4-chloro-6-methoxy-pyrimidine to 4-chloro-6-hydroxypyrimidine using hydrogen halides, demonstrating the potential reactivity of such ether linkages within the pyrimidine framework. google.com Such transformations can provide access to new derivatives for further functionalization.

Cyclization Reactions Involving Pyrimidine Derivatives

The strategic placement of functional groups on the 4-Chloro-6-(4-methoxyphenoxy)pyrimidine scaffold allows for its use in the construction of fused heterocyclic systems through intramolecular cyclization reactions. A key strategy involves an initial nucleophilic aromatic substitution (SNAr) at the C4 position with a bifunctional nucleophile, followed by an intramolecular reaction to form a new ring fused to the pyrimidine core.

A prominent example of this is the reaction with amino alcohols, such as N-methylethanolamine. In this reaction, the amino group acts as the primary nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring. This initial intermolecular SNAr reaction yields an intermediate, 2-((6-(4-methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol. acs.orgpharmaffiliates.com

Subsequent intramolecular cyclization of this intermediate can lead to the formation of a pyrimido[4,5-b] nih.govresearchgate.netoxazine ring system. This acid-catalyzed cyclization proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the nitrogen atom of the pyrimidine ring, leading to the fused bicyclic structure.

Table 1: Cyclization Reaction of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine with N-methylethanolamine

| Reactant | Reagent | Intermediate | Cyclization Condition | Product |

|---|---|---|---|---|

| 4-Chloro-6-(4-methoxyphenoxy)pyrimidine | N-methylethanolamine | 2-((6-(4-methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol | Acid catalyst (e.g., H2SO4) | Substituted pyrimido[4,5-b] nih.govresearchgate.netoxazine |

This type of cyclization is a valuable synthetic tool for accessing complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

X-ray Diffraction (XRD) Studies

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular architecture of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, featuring a pyrimidine (B1678525) ring, a chlorine substituent, a methoxy (B1213986) group, and a phenoxy ring, provides multiple sites for significant intermolecular interactions that govern its crystal packing.

Hydrogen Bonding:

In the absence of classical hydrogen bond donors (like O-H or N-H groups), the crystal structure would be stabilized by a network of weaker C-H···N and C-H···O hydrogen bonds. The hydrogen atoms of the pyrimidine and phenoxy rings can act as donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ether and methoxy groups can serve as acceptors. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Halogen Bonding:

A significant feature of the molecular structure is the presence of a chlorine atom attached to the pyrimidine ring. This allows for the formation of halogen bonds, a highly directional non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

In the crystal lattice of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, the chlorine atom could act as a halogen bond donor. The potential halogen bond acceptors are the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ether and methoxy functionalities. The C-Cl···N and C-Cl···O interactions would play a pivotal role in the supramolecular assembly. The geometry of these interactions, particularly the linearity of the C-Cl···acceptor angle, is a defining characteristic of halogen bonding and would be a key feature of the crystal structure.

π-π Stacking Interactions:

Predicted Crystallographic Data:

Without experimental data, it is not possible to provide a definitive table of crystallographic parameters. However, a theoretical model could be built based on the known structures of similar substituted pyrimidines. The following table represents a hypothetical set of data that one might expect from a single-crystal X-ray diffraction analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 12.0 - 13.0 |

| c (Å) | 10.0 - 11.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.40 - 1.50 |

Summary of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding (Weak) | C-H (Pyrimidine, Phenoxy) | N (Pyrimidine), O (Ether, Methoxy) |

| Halogen Bonding | C-Cl | N (Pyrimidine), O (Ether, Methoxy) |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring, Phenoxy Ring |

| π-π Stacking | Phenoxy Ring | Pyrimidine Ring, Phenoxy Ring |

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, reactivity, and electronic properties of a compound. These methods are instrumental in predicting the behavior of molecules and guiding synthetic efforts.

Density Functional Theory (DFT) Computations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 4-chloro-6-(4-methoxyphenoxy)pyrimidine, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. The optimization process seeks the lowest energy conformation, providing a realistic representation of the molecule's structure.

Electronic Structure Analysis (HOMO-LUMO, NBO, FMO)

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

The following table illustrates hypothetical HOMO-LUMO energy values for a generic pyrimidine derivative, showcasing the type of data generated from such analyses.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This is a hypothetical data table for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface.

Red Regions : Indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. In 4-chloro-6-(4-methoxyphenoxy)pyrimidine, these would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group.

Blue Regions : Represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions : Denote areas of neutral potential.

MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding. nih.gov

Ionization Potentials and Electrostatic Potentials

Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule, which can be correlated with the HOMO energy. A lower ionization potential suggests the molecule is more easily oxidized.

Electrostatic Potential (ESP) : As discussed with MEP, the ESP provides a comprehensive picture of the charge distribution and is a key determinant of how a molecule interacts with other molecules. Theoretical studies on similar nitrogen-containing heterocyclic compounds have utilized ESP to understand their electronic properties and reactivity. iiste.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, and steric properties) with experimentally determined biological activities. For a series of pyrimidine derivatives, a QSAR study could be employed to predict their efficacy as, for example, kinase inhibitors or antimicrobial agents.

The process involves:

Data Set Collection : A series of pyrimidine analogues with known biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a predictive model.

Model Validation : The model's predictive power is assessed using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²).

For instance, a hypothetical QSAR model for a series of pyrimidine-based inhibitors might look like the following equation:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors enhance biological activity, while increased molecular weight has a negative impact. Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved activity. nih.govnih.gov

The following table presents an example of the data used in a QSAR study for a series of hypothetical pyrimidine derivatives.

| Compound | pIC₅₀ | LogP | Molecular Weight | Hydrogen Bond Donors |

| 1 | 6.2 | 2.1 | 250 | 1 |

| 2 | 6.8 | 2.5 | 260 | 2 |

| 3 | 5.9 | 1.8 | 240 | 1 |

| 4 | 7.1 | 2.8 | 270 | 2 |

This is a hypothetical data table for illustrative purposes.

Descriptor Analysis and Feature Selection for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in cheminformatics for correlating the structural or property-based features of compounds with their biological activities. nih.gov A critical first step in building a robust QSAR model is the calculation of molecular descriptors and the subsequent selection of the most relevant features. For pyrimidine derivatives, a vast array of descriptors can be calculated, encompassing constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Feature selection is a crucial process to reduce the dimensionality of the data, avoid overfitting, and enhance the predictive power of the QSAR model. elsevierpure.com Various methods are employed for this purpose:

Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance until an optimal set is achieved. tandfonline.com

Genetic Algorithms: Inspired by natural evolution, this technique selects an optimal subset of descriptors by evolving a population of potential solutions. elsevierpure.com

Swarm Intelligence: Algorithms like ant colony optimization and particle swarm optimization are used to find the most informative descriptors by simulating the collective behavior of social organisms. elsevierpure.com

In a study on pyrimidine derivatives as VEGFR-2 inhibitors, a large number of descriptors were initially calculated. nih.gov Feature selection techniques were then applied to reduce this number to a manageable and informative set for model building. nih.gov This process ensures that the final QSAR model is both simple and predictive. nih.govelsevierpure.com

Validation of QSAR Models (e.g., R-squared, Q-squared values)

The validation of a QSAR model is essential to ensure its reliability and predictive capability. Several statistical parameters are used for this purpose, with R-squared (R²) and Q-squared (Q²) being among the most important.

R-squared (R²): Also known as the coefficient of determination, R² measures the goodness of fit of the model. It represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A higher R² value (closer to 1.0) indicates a better fit. nih.gov For a QSAR model to be considered acceptable, an R² value greater than 0.6 is generally required. nih.gov

Q-squared (Q²): This parameter, determined through cross-validation (often leave-one-out), assesses the internal predictive ability of the model. It measures how well the model predicts the activity of compounds that were not used in its development. mdpi.com A Q² value greater than 0.5 is typically considered indicative of a good predictive model. nih.gov

In a QSAR analysis of pyrimidine derivatives targeting VEGFR-2, both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed and validated. nih.govnih.gov The performance of these models was evaluated using R² and Q² values, among other statistical metrics. nih.govnih.gov The results showed that the non-linear ANN model had superior predictive power compared to the linear MLR model, as indicated by its higher R² and Q² values. nih.govnih.gov

Table 1: Illustrative QSAR Model Validation Parameters for Pyrimidine Derivatives

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference |

|---|---|---|---|

| MLR | 0.889 | Not Specified | nih.govnih.gov |

| ANN | 0.998 | Higher than MLR model | nih.govnih.gov |

Note: This table presents example data from a study on pyrimidine derivatives to illustrate the concept of QSAR model validation and does not represent data for 4-Chloro-6-(4-methoxyphenoxy)pyrimidine specifically.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, and a protein target at the atomic level.

Ligand-Protein Interaction Profiling

Molecular docking simulations provide detailed information about the non-covalent interactions between a ligand and its target protein. These interactions are crucial for the ligand's binding affinity and specificity. Common interactions observed in docking studies of pyrimidine derivatives include:

Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The aromatic rings in 4-Chloro-6-(4-methoxyphenoxy)pyrimidine can participate in such interactions.

π-π Stacking: This involves the stacking of aromatic rings, which is a common interaction for compounds containing phenyl and pyrimidine rings.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

In a study of pyrimidine derivatives, molecular docking revealed specific hydrogen bonding and hydrophobic interactions with the target protein, which were critical for their inhibitory activity. nih.gov

Identification of Binding Pockets and Key Residues

A key outcome of molecular docking is the identification of the binding pocket on the protein where the ligand binds and the specific amino acid residues that are crucial for this interaction. For example, in a docking study of pyridopyrimidine-based analogues, key interactions with residues such as Asn333 and Arg336 were identified as being critical for binding to the cholecystokinin (B1591339) receptor subtype-1 (CCK1R). nih.gov Similarly, docking of a pyridazine-based compound into the HER2 receptor identified hydrogen bonding with Lys753 and Met801, and π–sigma interactions with Ala751, Thr798, and Leu852. nih.gov

Table 2: Example of Key Amino Acid Residues in Ligand-Protein Interactions of Pyrimidine Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CCK1 Receptor | Asn333, Arg336 | Hydrogen Bonding | nih.gov |

| HER2 Receptor | Lys753, Met801 | Hydrogen Bonding | nih.gov |

| HER2 Receptor | Ala751, Thr798, Leu852 | π–sigma Interactions | nih.gov |

Note: This table provides examples of identified key residues from docking studies of pyrimidine-related compounds and does not necessarily represent interactions of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine.

Virtual Screening Applications for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a primary tool for virtual screening. By docking a large database of compounds into the binding site of a target protein, researchers can prioritize a smaller number of promising candidates for further experimental testing.

For pyrimidine derivatives, virtual screening has been employed to discover novel analogues with potential therapeutic activities. nih.gov For instance, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify new inhibitors of human thymidylate synthase. nih.gov This approach allows for the efficient exploration of chemical space and the identification of novel scaffolds with desired biological activities.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of ligand-protein complexes, the conformational changes that occur upon ligand binding, and the thermodynamics of binding.

For pyrimidine derivatives, MD simulations can be used to:

Assess the stability of the docked pose of a ligand in the protein's binding site.

Analyze the flexibility of the protein and the ligand.

Calculate the binding free energy of the ligand-protein complex, which can provide a more accurate prediction of binding affinity than docking scores alone.

Observe the dynamic behavior of water molecules in the binding site and their role in mediating ligand-protein interactions.

Molecular simulation studies of pyrido[2,3-d]pyrimidines have been used to complement molecular docking results and provide a more dynamic understanding of the ligand-receptor interactions. nih.gov

Conformational Analysis and Stability Studies

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs how the molecule can adapt its shape to fit into a biological target's binding site. For 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, conformational analysis would focus on the rotational freedom around the ether linkage connecting the pyrimidine and phenoxy rings, as well as the bond between the methoxy group and the phenyl ring.

Table 1: Key Rotatable Bonds for Conformational Analysis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

| Bond | Description | Potential Impact on Conformation |

| Pyrimidine-Oxygen | Connects the pyrimidine and phenoxy moieties. | Determines the relative orientation of the two ring systems. |

| Oxygen-Phenyl | Connects the ether oxygen to the phenyl ring. | Influences the spatial arrangement of the methoxy-substituted ring. |

| Phenyl-Methoxy | Connects the phenyl ring to the methoxy group. | Affects the positioning of the methoxy group relative to the rest of the molecule. |

Binding Dynamics and Interaction Networks

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, interacts with a biological target, typically a protein. tandfonline.comrsc.org Docking studies can predict the preferred binding orientation of the molecule within the active site of a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. semanticscholar.orgnih.gov

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time. tandfonline.com These simulations can reveal the stability of the binding pose, the flexibility of both the ligand and the protein, and the network of interactions that contribute to the binding affinity. For 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, simulations could highlight the role of the chlorine atom, the methoxy group, and the pyrimidine ring's nitrogen atoms in forming stable interactions with amino acid residues in a target's binding pocket. tandfonline.comrsc.org

Solvent Effects and System Dynamics

The biological environment is aqueous, and understanding the influence of water on the behavior of a molecule is crucial. Computational studies can explicitly model the effects of solvent on the conformation and dynamics of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine. Water molecules can form hydrogen bonds with the pyrimidine nitrogens and the ether oxygen, potentially influencing the molecule's preferred conformation and its interactions with a target protein. tandfonline.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential structural features a molecule must possess to exert a specific biological activity.

Elucidation of Essential Structural Features for Biological Activity

By analyzing a set of known active molecules, a pharmacophore model can be generated. This model represents the 3D arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target. benthamdirect.comtandfonline.comnih.gov For 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, a pharmacophore model could identify the pyrimidine ring as a potential hydrogen bond acceptor, the aromatic rings as hydrophobic features, and the ether oxygen as another potential hydrogen bond acceptor. nih.gov Comparing this model with the pharmacophores of known inhibitors of a specific target can suggest a potential mechanism of action for the compound. benthamdirect.comnih.gov

Table 2: Potential Pharmacophoric Features of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine

| Feature | Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen Atoms, Ether Oxygen | Formation of hydrogen bonds with receptor amino acids. |

| Aromatic Ring | Pyrimidine Ring, Phenyl Ring | Hydrophobic interactions (π-π stacking) with aromatic residues. |

| Hydrophobic Feature | Chloro Group, Methoxy Group | Van der Waals interactions within hydrophobic pockets. |

De Novo Design Approaches Based on Computational Insights

The insights gained from computational studies can be leveraged for the de novo design of new molecules with potentially improved activity and properties. nih.gov By understanding the key pharmacophoric features and the binding mode of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, medicinal chemists can design novel derivatives. For example, the chloro or methoxy groups could be replaced with other substituents to enhance binding affinity or selectivity. The pyrimidine scaffold itself could be modified, or the linker between the two aromatic rings could be altered to optimize the conformational properties of the molecule. This iterative process of computational design, followed by synthesis and biological evaluation, is a powerful strategy in modern drug discovery. nih.gov

Biological and Medicinal Chemistry Applications Focus on Mechanism and Structure Activity Relationships

Role as Pharmaceutical Intermediates

4-Chloro-6-(4-methoxyphenoxy)pyrimidine is a key building block in the synthesis of complex pharmaceutical agents. q100lifesciences.com Its chemical structure, featuring a reactive chlorine atom on the pyrimidine (B1678525) ring, makes it a versatile precursor for creating a variety of derivatives through nucleophilic substitution reactions.

The most prominent application of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine is as a crucial intermediate in the multi-step synthesis of Lobeglitazone. lookchem.com Lobeglitazone is an antidiabetic drug of the thiazolidinedione class. nih.gov In the synthetic pathway, the chlorine atom at the 4-position of the pyrimidine ring is displaced by a substituted amine to form the core structure of the final drug molecule. This specific pyrimidine moiety is integral to the final structure of Lobeglitazone, chemically known as 5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. lookchem.comnih.govnih.gov The synthesis also involves other related intermediates, such as 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol and 4-[2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]benzaldehyde. pharmaffiliates.compharmaffiliates.com

Derivatives of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, particularly Lobeglitazone, are significant modulators of metabolic pathways. Lobeglitazone functions as a potent agonist for Peroxisome Proliferator-Activated Receptors (PPAR), specifically showing dual activity for PPAR-alpha and PPAR-gamma. nih.gov

Glucose Metabolism: By activating PPAR-gamma, primarily found in adipose tissue, Lobeglitazone acts as an insulin (B600854) sensitizer. This mechanism enhances the binding of insulin to fat cells, leading to improved glucose uptake and a reduction in blood sugar levels. nih.gov

Lipid Regulation: The compound's agonistic activity at PPAR-alpha contributes to its hypolipidemic effects. This dual activation allows for the regulation of both glucose and lipid profiles, making derivatives of this pyrimidine core valuable in managing metabolic disorders. lookchem.comnih.gov

Enzyme and Receptor Interaction Studies (Mechanism-based)

The pyrimidine scaffold, central to 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding sites of various enzymes, particularly kinases. nih.govresearchgate.net The position and nature of substituents on the pyrimidine ring heavily influence the biological activity and selectivity of its derivatives. nih.goveurekaselect.com

Kinases are critical regulators of cell cycle progression, and their dysregulation is often linked to diseases like cancer. nih.gov Pyrimidine derivatives have been extensively developed as kinase inhibitors.

Derivatives of pyrimidine are foundational to many potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are serine-threonine kinases essential for cell cycle control. nih.govnih.gov The development of CDK inhibitors is a major focus in cancer therapy, with three CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—approved for clinical use. nih.govnih.gov

The structure-activity relationship (SAR) studies of pyrimidine-based compounds reveal key insights. For instance, in 2-arylaminopurine derivatives, which share a similar heterocyclic core, substitutions at the C6 position can lead to a significant increase in selectivity for CDK2 over the closely related CDK1. acs.orghw.ac.uknih.govacs.org The pyrazolo[3,4-d]pyrimidine scaffold, an analogue of the purine (B94841) ring, has shown considerable potential in CDK inhibition. nih.gov Modifications to this core structure, such as the addition of different functional groups, can modulate potency and selectivity against specific CDKs like CDK2, CDK4, and CDK6. nih.govmdpi.com

| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) | CDK2/cyclin A2 | 0.061 | nih.gov |

| 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine (NU6102) | CDK2 | 0.005 | nih.gov |

| 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine (NU6102) | CDK1 | 0.250 | nih.gov |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (Compound 73) | CDK2 | 0.044 | nih.govacs.org |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (Compound 73) | CDK1 | 86 | nih.govacs.org |

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase involved in apoptosis and autophagy. Small molecule inhibitors of DAPK1 are being investigated for various therapeutic applications. Several chemical scaffolds based on the pyrimidine structure have been identified as DAPK1 inhibitors. mdpi.com

Research into aryl carboxamide derivatives has shown that the structure and placement of substituents are critical for DAPK1 inhibitory activity. For example, SAR studies indicated that a nitrogen-containing group, like a pyridinyl moiety, is important for forming a hydrogen bond with the Val96 residue in the hinge region of the DAPK1 ATP-binding site. mdpi.com Furthermore, the attachment point of the pyridine (B92270) ring to the amide linker influences potency. mdpi.com Reprofiling of 2,5-diamino-4-pyrimidinol derivatives, originally explored as anti-tauopathy agents, identified them as dual DAPK1/CSF1R inhibitors with potential anticancer activity. nih.gov

| Compound | Scaffold Feature | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4j | 4-F phenoxy, nicotinamide | 1.70 | mdpi.com |

| Compound 4h | Aryl Carboxamide Derivative | 1.09 | mdpi.com |

| Compound 4k | Aryl Carboxamide Derivative | 7.26 | mdpi.com |

| Compound 4q | Aryl Carboxamide Derivative | 2.31 | mdpi.com |

| Compound 6e | 2,5-diamino-4-pyrimidinol | 1.97 (against M-NFS-60 cells) | nih.gov |

Kinase Inhibition Mechanisms

Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition

While direct studies on 4-Chloro-6-(4-methoxyphenoxy)pyrimidine as a CSF1R inhibitor are not prominently featured in the available literature, the broader class of pyrimidine derivatives has been extensively investigated for this activity. CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its inhibition is a therapeutic strategy in various diseases, including cancer and inflammatory disorders. The general mechanism of pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and downstream signaling.

Structure-Activity Relationships (SAR) in Kinase Binding

The structure-activity relationships of pyrimidine derivatives as kinase inhibitors have been a subject of extensive research. For the 4,6-disubstituted pyrimidine core, the substituent at the 4-position, which would be derived from the chloro group of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, is crucial for establishing interactions with the hinge region of the kinase ATP-binding site. The nature of the substituent can significantly influence potency and selectivity. The 6-(4-methoxyphenoxy) group occupies the solvent-exposed region and can be modified to enhance physicochemical properties and target engagement.

| General Pyrimidine Scaffold | Position 4 Substitution | Position 6 Substitution | Kinase Inhibition Profile |

| Pyrimidine | Amino derivatives | Aryloxy groups | Often targets receptor tyrosine kinases |

| Pyrimidine | Substituted anilines | Heterocyclic moieties | Can confer selectivity for specific kinase families |

| Pyrimidine | Cycloalkylamino groups | Trifluoromethylpyrimidine | Potent inhibition of Aurora kinases nih.gov |

This table presents generalized SAR observations for the pyrimidine class of kinase inhibitors.

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

Derivatives of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine have been explored for their potential to modulate Peroxisome Proliferator-Activated Receptors (PPARs). smolecule.com PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Lobeglitazone, a thiazolidinedione antidiabetic agent, acts as a PPARγ agonist. A related compound, 4-[2-[[6-(4-methoxyphenoxy)-4-pyrimidinyl]methylamino]Ethoxy]benzaldehyde, incorporates the 6-(4-methoxyphenoxy)pyrimidine moiety, highlighting the relevance of this core structure in the design of PPAR modulators. pharmaffiliates.com The mechanism of action for such derivatives involves binding to the ligand-binding domain of PPARs, leading to conformational changes that modulate the transcription of target genes.

| Compound/Derivative | Target | Biological Activity |

| Lobeglitazone related structures | PPARγ | Agonist activity for metabolic regulation |

| 4-Chloro-6-(4-methoxyphenoxy)pyrimidine derivatives | PPARs | Potential modulation of metabolic pathways smolecule.com |

Cyclooxygenase (COX-II) Enzyme Inhibition

The pyrimidine scaffold is a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent and selective inhibition of COX-2. bsu.edu.eg The synthesis of such compounds can potentially utilize pyrimidine intermediates. The mechanism of inhibition involves the blockade of the COX-2 active site, preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 over COX-1 is a critical feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Class | Mechanism of Action | Therapeutic Potential |

| Pyrazolo[3,4-d]pyrimidines | Selective inhibition of COX-2 bsu.edu.eg | Anti-inflammatory agents with improved safety profiles nih.govbsu.edu.eg |

Dihydrofolate Reductase (DHFR) and Tubulin Binding

Based on a review of the available scientific literature, there is no direct evidence to suggest that 4-Chloro-6-(4-methoxyphenoxy)pyrimidine or its immediate derivatives are significant binders of Dihydrofolate Reductase (DHFR) or tubulin. These targets are important in cancer chemotherapy, with DHFR inhibitors acting as antimetabolites and tubulin binders disrupting microtubule dynamics. While other heterocyclic compounds are known to interact with these targets, this specific pyrimidine derivative has not been prominently associated with such activities in the reviewed sources.

Mechanistic Insights into Cellular Processes

Cell Cycle Modulation via Kinase Inhibition

The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors that modulate the cell cycle. nih.gov By targeting cyclin-dependent kinases (CDKs), Aurora kinases, and other cell cycle-related kinases, pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, PF-03814735 is a potent Aurora kinase inhibitor with a pyrimidine core that causes a block in cytokinesis, leading to the formation of polyploid cells and inhibition of cell proliferation. nih.gov The 4-Chloro-6-(4-methoxyphenoxy)pyrimidine scaffold can be envisioned as a starting point for the synthesis of such kinase inhibitors. The substitution at the 4-position is critical for interaction with the kinase hinge region, while the 6-position substituent can be tailored to achieve desired potency and selectivity, ultimately leading to cell cycle disruption in rapidly dividing cells. The mechanistic studies of pyrimidine–sulfonamide hybrids have shown that they can cause cell cycle arrest in the G2/M phase and induce apoptosis. nih.gov

| Compound Class | Kinase Target | Cellular Effect |

| Pyrimidine Derivatives | Aurora Kinases | Inhibition of cytokinesis, leading to polyploidy nih.gov |

| Pyrimidine–sulfonamide hybrids | Not specified | Cell cycle arrest in G2/M phase, apoptosis nih.gov |

Inhibition of Cell Migration and Proliferation (e.g., Focal Adhesion Kinase (FAK) inhibition)

The pyrimidine core, a central feature of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, is a key structural motif in the design of molecules that target cell migration and proliferation, often through the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, motility, and survival signals. nih.gov Its overexpression is common in various tumors, making it a significant target in cancer therapy. nih.gov

The mechanism of FAK-mediated cell migration involves the engagement of integrins and the subsequent assembly of focal adhesions. nih.gov FAK's autophosphorylation at the Y397 residue creates a binding site for other signaling proteins, such as Src and PI3K, which activates downstream pathways crucial for cell migration and viability. nih.gov Inhibition of FAK disrupts these signaling cascades, leading to decreased cell motility and the promotion of cell detachment. nih.gov

Studies on specific FAK inhibitors demonstrate that this intervention can significantly reduce the migration ability of cancer cells. For instance, treatment with FAK inhibitors like BI 853520 has been shown to attenuate cell migration and invasion in ovarian cancer cells. nih.gov Similarly, the small-molecule FAK inhibitor 1,2,4,5-benzenetetramine (B1214210) tetrahydrochloride (Y15) was found to decrease the migration of vascular endothelial and human hepatoblastoma cells in a dose-dependent manner by reducing the expression of focal adhesion components and blocking motility through the reduction of Rho GTPases. nih.gov While direct studies on 4-Chloro-6-(4-methoxyphenoxy)pyrimidine as a FAK inhibitor are not prominent, its pyrimidine structure places it within a class of compounds recognized for their potential in developing targeted FAK inhibitors.

Inducing Apoptosis Pathways

Derivatives containing the 4-methoxyphenyl (B3050149) group, a key component of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism often involves the intrinsic, mitochondria-mediated pathway, a critical process in cellular homeostasis.

One study on novel 4-methoxy-substituted cis-khellactone derivatives demonstrated potent cytotoxic activity against several human carcinoma cell lines, including liver, gastric, and colon cancer. nih.gov The most active compound, 12e, was found to induce apoptosis in human liver carcinoma (HEPG-2) cells. nih.gov The mechanism of action was traced to the dissipation of the mitochondrial membrane potential, which is a key initiating event in the intrinsic apoptotic cascade. This was followed by the activation of initiator caspase-9 and executioner caspase-3, confirming that the compound triggers cell death through the mitochondria-mediated pathway. nih.gov The potent activity of these derivatives highlights the potential of the methoxy-substituted structural element in designing effective apoptosis-inducing agents. nih.gov

Table 1: Cytotoxic Activity of Methoxy-Substituted Compound 12e

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HEPG-2 | Human Liver Carcinoma | 6.1-9.2 |

| SGC-7901 | Human Gastric Carcinoma | 6.1-9.2 |

| LS174T | Human Colon Carcinoma | 6.1-9.2 |

Source: Data derived from a study on novel 4-methoxy-substituted cis-khellactone derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituent Variations on Potency and Selectivity

The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-Activity Relationship (SAR) studies are crucial for understanding how these variations influence potency and selectivity. For a molecule like 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, the chlorine atom at the 4-position and the 4-methoxyphenoxy group at the 6-position are key sites for modification.

Systematic modification of these substituents allows medicinal chemists to probe the interactions between the compound and its biological target. For example, in a series of 4-aminoquinazoline derivatives, modifications at various positions of the quinazoline (B50416) core and the attached amino group led to the identification of compounds with high potency and selectivity as opioid receptor like-1 (ORL1) antagonists. nih.gov Similarly, studies on 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as CRF(1) receptor antagonists revealed that the nature of the aryl group significantly impacts binding affinity. nih.gov These examples underscore the principle that even minor changes, such as altering a halogen or modifying an aryl substituent, can dramatically alter the pharmacological profile of a pyrimidine-based molecule, enhancing its potency against the intended target while minimizing off-target effects.

Applications in Specific Therapeutic Areas (Mechanism-focused)

Antidiabetic Research (via metabolic regulation)

The pyrimidine scaffold is a versatile platform for developing novel agents for the treatment of Type 2 diabetes mellitus (T2-DM), with derivatives showing activity through various metabolic regulation mechanisms.

One key approach involves the inhibition of carbohydrate-hydrolyzing enzymes. Newly synthesized pyrimidine derivatives have demonstrated significant inhibitory effects against α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting these enzymes, such compounds can delay glucose absorption and lower postprandial blood glucose levels. nih.gov

Another mechanism involves the modulation of G protein-coupled receptors. A series of 5-fluoro-4,6-dialkoxypyrimidine derivatives were developed as agonists for GPR119, a receptor that is involved in promoting glucose-dependent insulin release. nih.gov An optimized lead from this series was found to be effective in rodent models of glucose control, both alone and in combination with a Dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov

Furthermore, the pyrimidine ring serves as a precursor for other heterocyclic systems with antidiabetic potential. A novel purine derivative, synthesized from a 4,5,6-triaminopyrimidine precursor, was identified as a potent DPP-4 inhibitor. nih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which stimulate insulin secretion in a glucose-dependent manner. This derivative showed a significant ability to improve diabetes markers in animal models. nih.gov

Table 2: Pyrimidine Derivatives in Antidiabetic Research

| Compound Class | Target/Mechanism | Therapeutic Effect | Reference |

|---|---|---|---|

| Metformin-based Pyrimidines | α-amylase & α-glucosidase inhibition | Reduced glucose absorption | nih.gov |

| 5-fluoro-4,6-dialkoxypyrimidines | GPR119 Agonism | Enhanced glucose-dependent insulin secretion | nih.gov |

Anticancer Research (via enzyme/receptor inhibition and cell pathway modulation)

The pyrimidine core is a cornerstone in the development of novel anticancer agents due to its structural similarity to the nucleotide bases of DNA and RNA. researchgate.net Derivatives are designed to interfere with various cellular processes crucial for cancer cell proliferation, survival, and metastasis. Mechanisms of action are diverse, often involving the inhibition of key enzymes and receptors or the modulation of critical signaling pathways.

Enzyme/Receptor Inhibition:

A primary strategy in pyrimidine-based anticancer research is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often deregulated in cancer. nih.gov For instance, certain 2-chloro-4-anilinoquinazoline derivatives, which share a chloro-substituted heterocyclic core, have been developed as potent dual inhibitors of EGFR and VEGFR-2. nih.gov

In a study focused on developing anti-angiogenic agents, a novel oxazolo[5,4-d]pyrimidine (B1261902) derivative, 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide , which features both the 4-chloro and 4-methoxyphenyl groups, was synthesized. This compound demonstrated potent, dose-dependent anti-angiogenic activity by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with a low IC50 value of 9.30 ± 1.24 µM. mdpi.com

Other pyrimidine derivatives have been investigated as inhibitors of different enzymes essential for cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases (TKs) and can help overcome multidrug resistance in cancer cells. mdpi.com Additionally, pyrazolopyrimidine derivatives have been reported as inhibitors of the mitotic kinesin Eg5, an enzyme essential for cell division, leading to apoptotic cell death in cancer cells. nih.gov

Cell Pathway Modulation:

Pyrimidine derivatives also exert their anticancer effects by modulating cellular pathways. The inhibition of tubulin polymerization is a well-established anticancer mechanism. Certain pyrimidinyl dihydroquinoxalinone analogues have been designed as colchicine-binding site agents that inhibit tubulin polymerization, leading to cell cycle arrest and potent anticancer activity in vitro and in vivo. nih.gov

Furthermore, pyrimidine analogues can function as antimetabolites. By mimicking natural pyrimidines, they can inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase, thereby depriving cancer cells of the building blocks needed for DNA replication. nih.gov The p53 tumor suppressor pathway can also be a target. Research has shown that pyrimidine depletion can trigger a p53-dependent ribosome biogenesis checkpoint, highlighting a key metabolic vulnerability in cancer cells that can be exploited therapeutically. nih.gov

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Derivative/Example | Mechanism of Action | Target Cell Line/System | Potency (IC50/GI50) |

|---|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine | 4-chloro-N-(4-((2-(4-methoxyphenyl)...)benzamide | Anti-angiogenic; HUVEC proliferation inhibition | HUVEC | 9.30 µM mdpi.com |

| Pyrimidodiazepine | Compound 16c (quinazoline-based) | Cytotoxic; DNA binding | Various (e.g., HCT-116, MCF7) | High cytotoxicity, 10-fold > Adriamycin nih.gov |